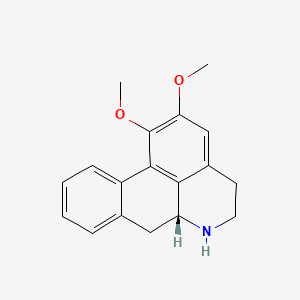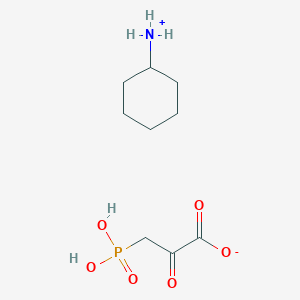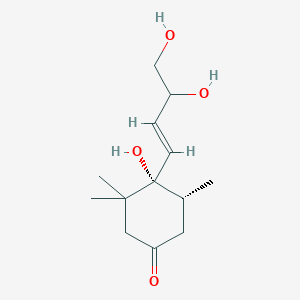
N-Nornuciferine
Vue d'ensemble
Description
Molecular Structure Analysis
N-Nornuciferine has a molecular formula of C18H19NO2 and a formula weight of 281.4 . Its formal name is 5,6,6aR,7-tetrahydro-1,2-dimethoxy-4H-dibenzo [de,g]quinoline .Physical And Chemical Properties Analysis
N-Nornuciferine is a solid substance that is soluble in DMSO . It has a molecular formula of C18H19NO2 and a formula weight of 281.4 .Applications De Recherche Scientifique
Pharmacokinetics
N-Nornuciferine is one of the major alkaloids found in the leaves of the lotus (Nelumbo nucifera). It has been studied for its pharmacokinetics in rat plasma and the brain . After oral administration, N-Nornuciferine was rapidly absorbed into the blood and reached a mean maximum concentration of 0.57 μg/mL at 1.65 hours . The oral bioavailability of N-Nornuciferine was estimated as 79.91% .
Neuro-Pharmacological Effects
N-Nornuciferine has been found to cross the blood-brain barrier rapidly after intravenous dosing . It reached its maximum concentration (in unbound form) of 0.16 μg/mL at 1.22 hours . This suggests that N-Nornuciferine could have potential neuro-pharmacological effects .
Anti-Hyperlipidemia
Alkaloids from Nelumbo nucifera leaves, including N-Nornuciferine, have been found to exhibit anti-hyperlipidemia effects . This suggests that N-Nornuciferine could potentially be used in the treatment of hyperlipidemia .
Anti-Obesity
N-Nornuciferine, along with other alkaloids from Nelumbo nucifera leaves, has been found to exhibit anti-obesity effects . This suggests that N-Nornuciferine could potentially be used in the treatment of obesity .
Anti-Inflammatory
N-Nornuciferine has been found to exhibit anti-inflammatory effects . This suggests that N-Nornuciferine could potentially be used in the treatment of inflammatory conditions .
Anti-Hyperuricemic Effects
N-Nornuciferine, along with other alkaloids from Nelumbo nucifera leaves, has been found to exhibit anti-hyperuricemic effects . This suggests that N-Nornuciferine could potentially be used in the treatment of hyperuricemia .
Anti-HIV Activity
N-Nornuciferine, along with other isoquinoline alkaloids extracted from the leaves of Nelumbo nucifera, has demonstrated potent anti-HIV activity . This suggests that N-Nornuciferine could potentially be used in the treatment of HIV .
Mécanisme D'action
N-Nornuciferine has been found to have cholinesterase inhibitory activity . It is an inhibitor of butyrylcholinesterase (BChE; IC 50 = 5.6 µM for the mouse enzyme) . It also significantly inhibits CYP2D6 . It plays roles in pathways associated with the serotonergic synapse and the GABAergic synapse .
Orientations Futures
Propriétés
IUPAC Name |
(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKAHDMMPBQDAC-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nornuciferine | |
CAS RN |
4846-19-9 | |
| Record name | (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-Nornuciferine and where is it found?
A1: N-Nornuciferine is an aporphine alkaloid primarily found in the leaves of the lotus plant (Nelumbo nucifera Gaertn.). [, , ] It is considered one of the major bioactive compounds in lotus leaves, alongside nuciferine. []
Q2: What are the known biological activities of N-Nornuciferine?
A2: N-Nornuciferine has been shown to exhibit various biological activities, including:
- Anti-food allergic activity: It inhibits β-hexosaminidase release in RBL-2H3 cells, a common model for studying food allergies. []
- Anti-inflammatory activity: While the exact mechanisms are still being investigated, N-Nornuciferine is believed to contribute to the anti-inflammatory effects attributed to lotus leaf extracts. []
- Anti-cancer activity: Research suggests N-Nornuciferine may induce apoptosis (programmed cell death) in human breast cancer MCF-7 cells. []
Q3: How does N-Nornuciferine exert its anti-cancer effects?
A3: N-Nornuciferine has been shown to induce apoptosis in human breast cancer MCF-7 cells potentially through the following mechanisms:
- Cell cycle arrest: It causes cell cycle arrest in the G0/G1 phase, preventing cell growth and proliferation. []
- Activation of caspases: It activates caspase-3 and caspase-9, key enzymes involved in the execution of apoptosis. []
Q4: What is the role of N-Nornuciferine in the biosynthesis of other alkaloids in lotus?
A4: While the complete biosynthetic pathway of N-Nornuciferine in lotus is still being elucidated, research suggests that the methylation of the isoquinoline nucleus to yield a methylated-BIA structure may occur at the N position before the O position, involving the enzyme N-methylcoclaurine 3'-hydroxylase (CYP80G2). [, ] This implies N-Nornuciferine may serve as a precursor in the biosynthesis of other aporphine alkaloids in lotus.
Q5: Are there any known safety concerns regarding N-Nornuciferine?
A5: While N-Nornuciferine possesses various beneficial properties, it's important to consider potential safety concerns:
- hERG channel blockage: N-Nornuciferine has been identified as a hERG channel blocker, which could potentially lead to cardiac arrhythmias. [] This warrants further investigation, particularly regarding the concentrations found in dietary supplements.
- Drug interactions: It's crucial to consider potential interactions with other medications, as N-Nornuciferine might affect drug-metabolizing enzymes or transporters. [, ]
Q6: What analytical techniques are used to identify and quantify N-Nornuciferine?
A6: Various analytical methods have been employed for N-Nornuciferine analysis, including:
- High-performance liquid chromatography (HPLC): Often coupled with photodiode array detection (PDA) and/or mass spectrometry (MS) for identification and quantification. [, , , ]
- Ultra-high performance liquid chromatography (UHPLC): Offers higher sensitivity and resolution compared to HPLC. []
- Desorption electrospray ionization mass spectrometry imaging (DESI-MSI): Allows for direct visualization and analysis of N-Nornuciferine distribution in plant tissues. []
Q7: What are the challenges associated with extracting and purifying N-Nornuciferine?
A7: Extracting and purifying N-Nornuciferine from lotus leaves presents challenges due to the complexity of the plant matrix and the presence of other similar alkaloids. Several techniques are being explored to improve the efficiency and selectivity of extraction and purification:
- Solid-phase extraction (SPE): A common pre-treatment step to remove impurities and concentrate the alkaloids before analysis. []
- Emulsion liquid membrane (ELM): A separation technique that utilizes a liquid membrane to selectively extract and concentrate N-Nornuciferine. []
- Macroporous adsorption resin: A type of resin specifically designed for the adsorption and separation of alkaloids. []
- Deep eutectic solvents (DESs): Emerging as environmentally friendly alternatives to traditional organic solvents for the extraction of natural products, including alkaloids like N-Nornuciferine. []
- Ultrahigh pressure-assisted extraction (UPE): A green extraction technique that utilizes high pressure to enhance extraction efficiency and reduce solvent consumption. []
- Ionic liquid-modified high-speed countercurrent chromatography (IL-HSCCC): A technique that combines the advantages of high-speed countercurrent chromatography with the unique properties of ionic liquids, leading to improved separation efficiency and shorter separation times. []
Q8: What are the future directions for research on N-Nornuciferine?
A8: Future research on N-Nornuciferine should focus on:
- Elucidating the complete biosynthetic pathway: This will provide insights into the regulation of N-Nornuciferine production in lotus plants and potentially enable the development of biotechnological approaches for its large-scale production. []
- Conducting comprehensive in vivo studies: These studies should assess its efficacy and safety in animal models of various diseases, including insomnia, inflammatory disorders, and cancer. [, ]
- Investigating the pharmacokinetic properties: A deeper understanding of its absorption, distribution, metabolism, and excretion is crucial for determining appropriate dosages and formulations for potential therapeutic applications. [, ]
- Developing targeted drug delivery systems: This could help to enhance its efficacy and reduce potential side effects by delivering the compound specifically to the site of action. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






